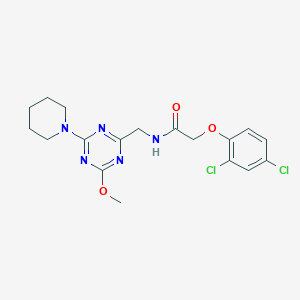
2-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide, also known as BPHPP, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. BPHPP is a sulfonamide derivative that has been synthesized through a multi-step process.
Applications De Recherche Scientifique
Photodynamic Therapy Applications
Research on zinc phthalocyanine substituted with benzenesulfonamide derivatives, including structures similar to 2-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide, has demonstrated significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic therapy mechanisms. Their spectroscopic, photophysical, and photochemical properties make them promising candidates as Type II photosensitizers in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020; Öncül, Öztürk, & Pişkin, 2022).
Organic Synthesis and Hydrolysis Applications
The study on the nucleophilic displacement of alkyl groups using bromide ion in ionic liquid form demonstrated a green chemical method for the regeneration of phenols from ethers, showcasing the synthetic utility of bromine-containing compounds (Boovanahalli, Kim, & Chi, 2004). This highlights a broader application in synthetic organic chemistry where similar compounds can be used for selective transformations.
Enzyme Inhibition for Therapeutic Applications
Research into N-substituted benzenesulfonamides has unveiled their potential as carbonic anhydrase inhibitors (CAIs). These compounds have been studied for their ability to inhibit carbonic anhydrase I and II isoenzymes, revealing their potential for therapeutic applications in managing conditions like glaucoma, epilepsy, and altitude sickness (Di Fiore, Maresca, Alterio, Supuran, & De Simone, 2011).
Neurological and Cognitive Enhancements
SB-399885, a compound structurally related to benzenesulfonamide derivatives, has been identified as a potent 5-HT6 receptor antagonist with potential cognitive enhancing properties. This suggests a novel application for similar compounds in the treatment of neurological disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Mécanisme D'action
Target of Action
The compound’s structure suggests it may interact with proteins or enzymes that have affinity for benzenesulfonamide derivatives . Further experimental studies are needed to identify the specific targets.
Mode of Action
Based on its structural similarity to other benzenesulfonamide derivatives, it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions . The bromine atom could potentially enhance the compound’s reactivity, enabling it to form covalent bonds with its targets .
Biochemical Pathways
Benzenesulfonamide derivatives are known to interfere with various biochemical pathways, including those involved in cell signaling and metabolism . The compound’s effects on these pathways would depend on its specific targets and their roles in cellular processes.
Pharmacokinetics
The presence of the benzenesulfonamide moiety could potentially enhance the compound’s water solubility, which might influence its absorption and distribution . The compound’s metabolism and excretion would depend on various factors, including its chemical structure and the specific metabolic enzymes present in the body.
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and their roles in cellular processes. Given the lack of specific information, it’s difficult to predict the exact effects of this compound. Based on its structural similarity to other benzenesulfonamide derivatives, it might have potential therapeutic effects .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules in the environment . For instance, changes in pH could affect the compound’s ionization state, potentially influencing its interaction with its targets. Similarly, high temperatures could increase the compound’s reactivity, while the presence of other molecules could either facilitate or hinder its interaction with its targets.
Propriétés
IUPAC Name |
2-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO4S/c1-22-12-16(19,13-7-3-2-4-8-13)11-18-23(20,21)15-10-6-5-9-14(15)17/h2-10,18-19H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIALOKSIFZGHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

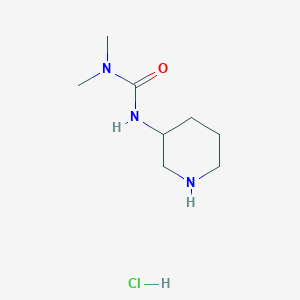
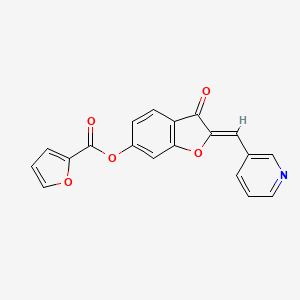
![methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate](/img/structure/B2988853.png)
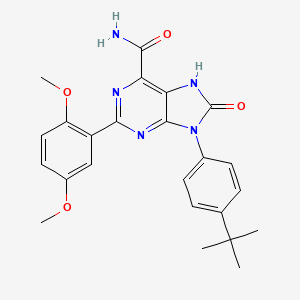

![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2988860.png)
![N-cyclopentyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2988861.png)

![N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2988866.png)
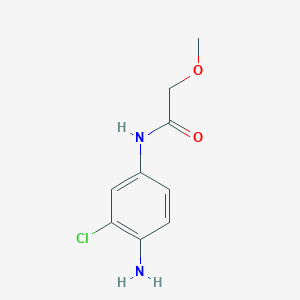
![2-((2-methoxyethyl)amino)-8-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2988869.png)
![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)carbamate](/img/structure/B2988870.png)
